Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine
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Overview
Description
Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine is a peptide compound composed of eight amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Mutagenic primers and DNA polymerases for site-directed mutagenesis.
Major Products Formed
Oxidation: Dityrosine.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Glycylglycyl-L-valyl-L-leucyl-L-valyl-L-histidyl-L-prolyl-L-valine: Similar structure but with leucine instead of tyrosine.
Glycylglycyl-L-valyl-L-phenylalanyl-L-valyl-L-histidyl-L-prolyl-L-valine: Similar structure but with phenylalanine instead of tyrosine.
Uniqueness
Glycylglycyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-valine is unique due to the presence of tyrosine, which can undergo specific chemical modifications like phosphorylation and oxidation, influencing its biological activity and interactions.
Properties
CAS No. |
444166-79-4 |
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Molecular Formula |
C39H58N10O10 |
Molecular Weight |
826.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H58N10O10/c1-20(2)31(46-30(52)18-42-29(51)16-40)36(55)44-26(14-23-9-11-25(50)12-10-23)34(53)47-32(21(3)4)37(56)45-27(15-24-17-41-19-43-24)38(57)49-13-7-8-28(49)35(54)48-33(22(5)6)39(58)59/h9-12,17,19-22,26-28,31-33,50H,7-8,13-16,18,40H2,1-6H3,(H,41,43)(H,42,51)(H,44,55)(H,45,56)(H,46,52)(H,47,53)(H,48,54)(H,58,59)/t26-,27-,28-,31-,32-,33-/m0/s1 |
InChI Key |
QSSBFDOAXXZUBT-FCXVSGRCSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
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